REACTION_SMILES
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[CH3:26][CH:27]([CH3:28])[NH2:29].[O:30]1[CH2:31][CH2:32][O:33][CH2:34][CH2:35]1.[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([O:7][CH2:11][CH2:12][O:13][c:14]2[c:15]([O:23][CH3:24])[cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]2)(=[O:8])=[O:9])[cH:10][cH:25]1>>[CH2:11]([CH2:12][O:13][c:14]1[c:15]([O:23][CH3:24])[cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1)[NH:29][CH:27]([CH3:26])[CH3:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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COc1cc([N+](=O)[O-])ccc1OCCOS(=O)(=O)c1ccc(C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1OCCOS(=O)(=O)c1ccc(C)cc1
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Name
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Type
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product
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Smiles
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COc1cc([N+](=O)[O-])ccc1OCCNC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |